![molecular formula C6H11N3OS B14394650 N-[(Morpholin-4-yl)methylidene]thiourea CAS No. 89984-41-8](/img/structure/B14394650.png)
N-[(Morpholin-4-yl)methylidene]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Morpholin-4-yl)methylidene]thiourea is an organic compound that features a morpholine ring attached to a thiourea moiety via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[(Morpholin-4-yl)methylidene]thiourea can be synthesized through a condensation reaction between morpholine-4-carbaldehyde and thiourea. The reaction typically occurs in an ethanol solvent under reflux conditions. The general procedure involves mixing equimolar amounts of morpholine-4-carbaldehyde and thiourea in ethanol, followed by heating the mixture under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade solvents and reagents. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Morpholin-4-yl)methylidene]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea nitrogen atoms.
Complexation: It can form coordination complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Complexation: Metal salts like copper(II) sulfate and nickel(II) chloride are used to form coordination complexes.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Complexation: Metal-thiourea complexes.
Aplicaciones Científicas De Investigación
N-[(Morpholin-4-yl)methylidene]thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Corrosion Inhibition: The compound is used as a corrosion inhibitor for metals in acidic environments, particularly in hydrochloric acid solutions.
Material Science: It is explored for its ability to form coordination complexes with metals, which can be used in catalysis and the development of new materials.
Mecanismo De Acción
The mechanism of action of N-[(Morpholin-4-yl)methylidene]thiourea involves its interaction with biological targets and metal surfaces:
Biological Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. It may also induce oxidative stress in cancer cells, leading to cell death.
Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion.
Comparación Con Compuestos Similares
Similar Compounds
N-[(Morpholin-4-yl)methylidene]sulfonamide: Similar structure but contains a sulfonamide group instead of a thiourea moiety.
N-[(Morpholin-4-yl)methylidene]hydrazine: Contains a hydrazine group, offering different reactivity and applications.
N-[(Morpholin-4-yl)methylidene]quinoline: Features a quinoline ring, which imparts unique biological activities.
Uniqueness
N-[(Morpholin-4-yl)methylidene]thiourea is unique due to its combination of a morpholine ring and a thiourea moiety, which provides a versatile platform for various chemical reactions and applications. Its ability to form stable coordination complexes with metals and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Número CAS |
89984-41-8 |
|---|---|
Fórmula molecular |
C6H11N3OS |
Peso molecular |
173.24 g/mol |
Nombre IUPAC |
morpholin-4-ylmethylidenethiourea |
InChI |
InChI=1S/C6H11N3OS/c7-6(11)8-5-9-1-3-10-4-2-9/h5H,1-4H2,(H2,7,11) |
Clave InChI |
PCKYSXNRZNCSRU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C=NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


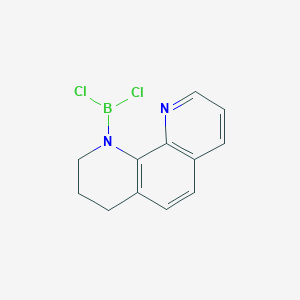
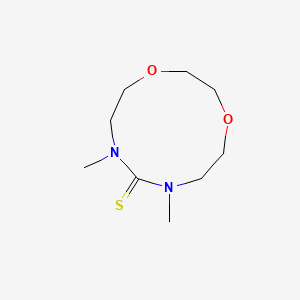
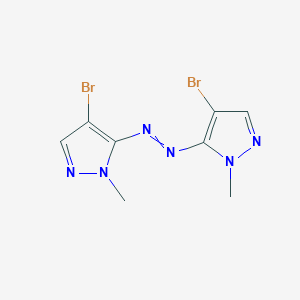
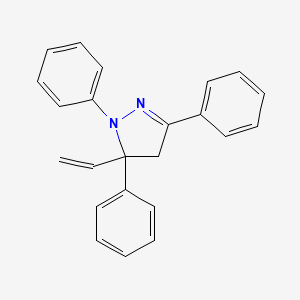
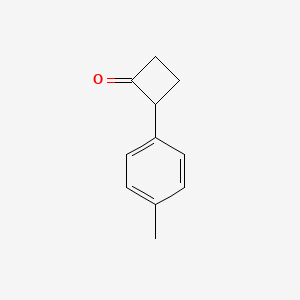
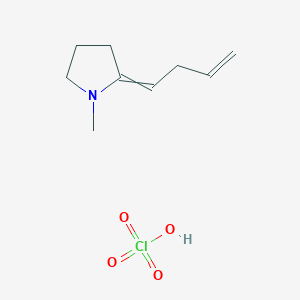
![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)
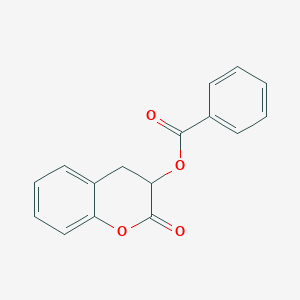
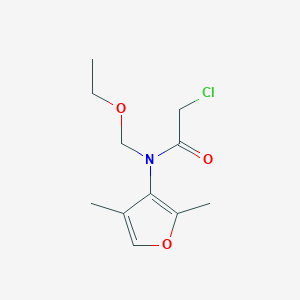
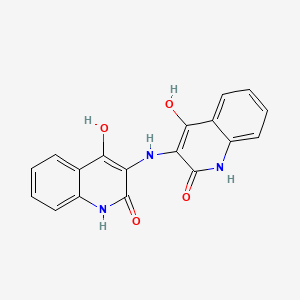
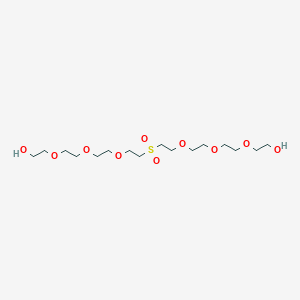
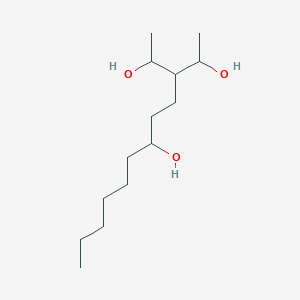
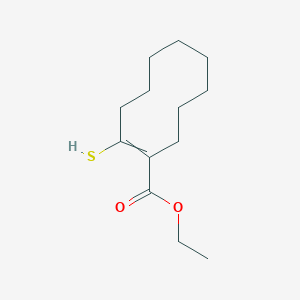
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one](/img/structure/B14394658.png)
